4-Chloro-quinoline-3-carboxylicacid

Beschreibung

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Compound Research

Quinoline, a heterocyclic aromatic organic compound, is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netbiosynce.com This structure is a cornerstone in the field of heterocyclic chemistry and is recognized for its presence in numerous natural products and synthetic compounds with diverse biological activities. researchgate.netresearchgate.netconsensus.app The quinoline framework is considered a "privileged scaffold" because of its ability to bind to a variety of biological targets, making it a focal point in drug discovery. researchgate.netresearchgate.netbohrium.comnih.gov

The reactivity of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution, allows for the introduction of various functional groups at different positions. researchgate.net This versatility is key to the synthesis of a vast array of derivatives with tailored properties. researchgate.net Research into quinoline-based compounds is extensive, exploring their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents, among others. nih.govtandfonline.com

Foundational Role as a Key Synthetic Intermediate and Privileged Scaffold in Organic Synthesis and Medicinal Chemistry

4-Chloro-quinoline-3-carboxylic acid serves as a vital intermediate in the synthesis of a multitude of more complex quinoline derivatives. The presence of the carboxylic acid group at the 3-position and the chlorine atom at the 4-position provides two reactive sites for further chemical modification. The chlorine atom, in particular, can be readily displaced by various nucleophiles, enabling the introduction of a wide range of functional groups.

The quinoline-3-carboxylic acid moiety itself is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov For instance, the 4-quinolone-3-carboxylic acid motif is the core structure of quinolone antibiotics, a major class of antibacterial agents. nih.gov The ability to functionalize the quinoline scaffold at various positions allows medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of new compounds. bohrium.comnih.gov This has led to the development of quinoline derivatives with activities beyond antibacterial action, including anticancer and anti-HIV properties. nih.gov

Historical Development and Evolution of Quinoline-3-carboxylic Acid Derivatives in Academic Research

The history of quinoline chemistry dates back to the early 19th century with the extraction of quinoline from coal tar. researchgate.net The development of synthetic methods to create the quinoline ring system, such as the Skraup, Doebner-von Miller, and Pfitzinger reactions, paved the way for systematic investigation of its derivatives. biosynce.comresearchgate.net

Early research into quinoline-3-carboxylic acids and their derivatives can be traced back to the mid-20th century. acs.orgacs.org A significant milestone in the application of this class of compounds was the discovery of the potent antibacterial activity of 4-quinolone-3-carboxylic acid derivatives in 1962. nih.gov This discovery spurred extensive research and development in this area, leading to the introduction of numerous fluoroquinolone antibiotics. nih.gov

In more recent years, research has expanded to explore a wider range of biological activities for quinoline-3-carboxylic acid derivatives. nih.govnih.gov Scientists have investigated their potential as anticancer agents, inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase, and modulators of cannabinoid receptors. nih.govnih.gov The ongoing exploration of new synthetic methodologies and the continuous screening for novel biological activities ensure that quinoline-3-carboxylic acid derivatives will remain an important area of academic and industrial research. researchgate.net

| Property | Value |

| Molecular Weight | 207.61 g/mol |

| Exact Mass | 207.0087061 u |

| Molecular Formula | C10H6ClNO2 |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 50.2 Ų |

| Heavy Atom Count | 14 |

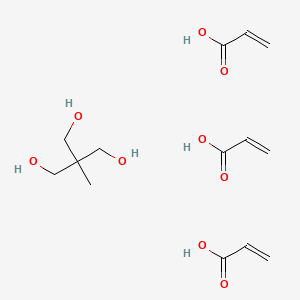

Structure

2D Structure

Eigenschaften

Molekularformel |

C14H24O9 |

|---|---|

Molekulargewicht |

336.33 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-2-methylpropane-1,3-diol;prop-2-enoic acid |

InChI |

InChI=1S/C5H12O3.3C3H4O2/c1-5(2-6,3-7)4-8;3*1-2-3(4)5/h6-8H,2-4H2,1H3;3*2H,1H2,(H,4,5) |

InChI-Schlüssel |

KANYKVYWMZPGSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro Quinoline 3 Carboxylic Acid

Nucleophilic Substitution Reactions at the C-4 Position of the Quinoline (B57606) Ring

The chlorine atom at the C-4 position of the quinoline ring in 4-chloro-quinoline-3-carboxylic acid and its derivatives is susceptible to nucleophilic substitution, allowing for a variety of chemical transformations.

Displacement of the C-4 Chlorine Atom by Various Heteroatom and Carbon Nucleophiles

The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the C-4 chlorine atom by a range of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse quinoline derivatives. For instance, the chloro substituent in compounds like 4-chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester enables further functionalization. ossila.com This allows for the introduction of various heteroatom and carbon-based groups, leading to the creation of new molecular scaffolds with potential applications in medicinal chemistry and material science.

Formation of 4-Oxo-quinoline-3-carboxylic Acid Derivatives via Hydrolysis or Alcoholysis

Hydrolysis or alcoholysis of 4-chloro-quinoline-3-carboxylic acid and its esters leads to the formation of the corresponding 4-oxo-quinoline-3-carboxylic acid derivatives. This transformation is a common and important reaction, as the resulting 4-oxo (or quinolone) structure is a key feature in many biologically active compounds. researchgate.netresearchgate.net For example, the hydrolysis of ethyl 1-ethenyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate with hydrochloric acid yields the corresponding carboxylic acid. google.com

Reactions Involving the Carboxylic Acid Moiety at C-3

The carboxylic acid group at the C-3 position offers another site for chemical modification, primarily through reactions that target the carboxyl functionality.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid group can be readily converted into esters and amides, providing a straightforward method for generating a wide array of derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orglibretexts.org This method is widely used for the synthesis of methyl, ethyl, propyl, and butyl esters. libretexts.org The reaction mechanism involves the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orglibretexts.org

Amidation , the formation of an amide from a carboxylic acid and an amine, can be challenging directly because amines, being basic, tend to deprotonate the carboxylic acid to form a less reactive carboxylate. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org Other methods for direct amidation include the use of borate (B1201080) esters like B(OCH2CF3)3, which can be performed with equimolar amounts of the acid and amine. acs.org

A variety of amidation procedures have been developed, including those catalyzed by triphenylphosphine (B44618) oxide, which can be effective even for hindered carboxylic acids and weak nucleophiles. organic-chemistry.org

Table 1: Examples of Esterification and Amidation of 4-Chloro-quinoline-3-carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid | oxalyl chloride, DMF; then n-butyl lithium, malonic half acid ester | 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester | Esterification |

| 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | Hydrolysis of the corresponding ethyl ester | 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | Hydrolysis |

| Acetic acid | Ethanol (B145695) | Ethyl acetate | Esterification |

| Carboxylic acid | Amine, DCC | Amide | Amidation |

| Phenylacetic acid | Benzylamine, B(OCH2CF3)3 | N-Benzyl-2-phenylacetamide | Amidation |

Reactions Involving Carboxylate Activation

Activation of the carboxylate group is a key strategy to enhance its reactivity towards nucleophiles, particularly for amide bond formation. One common method involves the use of thionyl chloride (SOCl2) to convert the carboxylic acid into the more reactive acid chloride. libretexts.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution pathway where the carboxylic acid is first converted to an acyl chlorosulfite intermediate, which is a much better leaving group than the initial hydroxyl group. libretexts.org

Another important activation method in biological systems and synthetic chemistry is the formation of acyl adenylates from the reaction of a carboxylate with ATP. This activated intermediate can then undergo nucleophilic acyl substitution. libretexts.org

Electrophilic and Radical Transformations on the Quinoline Ring System

While the quinoline ring is generally considered electron-deficient, electrophilic substitution reactions can occur, although they are less common than nucleophilic substitutions at the C-4 position. The reactivity and regioselectivity of such reactions are influenced by the existing substituents on the ring. Information specifically on electrophilic and radical transformations of 4-chloro-quinoline-3-carboxylic acid is not extensively detailed in the provided search results. However, the synthesis of quinoline derivatives can sometimes involve cyclization reactions that are mechanistically related to electrophilic aromatic substitution. For instance, the Gould-Jacobs reaction, which can be used to synthesize quinolone structures, involves the cyclization of an aniline (B41778) derivative. researchgate.net

Tautomerism and Isomerism of Quinoline-3-carboxylic Acid Derivatives

The potential for tautomerism and isomerism in quinoline-3-carboxylic acid derivatives, including 4-chloro-quinoline-3-carboxylic acid, is a critical aspect of their chemical character. These phenomena can significantly influence their physical properties, chemical reactivity, and biological activity.

Tautomerism

The most relevant form of tautomerism for the precursor of 4-chloro-quinoline-3-carboxylic acid, which is 4-hydroxyquinoline-3-carboxylic acid, is keto-enol tautomerism. The 4-hydroxyquinoline (B1666331) form (enol) can exist in equilibrium with its corresponding 4-quinolone (keto) tautomer. Computational studies on related ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate have shown a clear preference for the hydroxyquinoline (enol) form. nih.gov Theoretical calculations indicate that the hydroxyquinoline form is significantly more stable, with energy differences of 27 and 38 kJ mol⁻¹ for the 5-methyl and 7-methyl derivatives, respectively. nih.gov This preference is attributed to the aromaticity of both rings in the hydroxyquinoline tautomer, whereas in the quinolone form, the nitrogen-containing ring is largely non-aromatic. nih.gov Experimental studies using matrix isolation coupled with FTIR spectroscopy have confirmed the predominance of the hydroxyquinoline form for similar derivatives. nih.gov While the 4-chloro derivative is fixed and does not exhibit this tautomerism, the nature of its precursor is crucial for its synthesis.

Table 1: Tautomeric Forms of 4-Hydroxyquinoline-3-carboxylic Acid

| Tautomeric Form | Structure | Predominance | Rationale |

| 4-Hydroxyquinoline (Enol) |  | Predominant | Both rings are aromatic, leading to greater stability. |

| 4-Quinolone (Keto) |  | Minor | The nitrogen-containing ring is largely non-aromatic. |

Note: The structures are illustrative representations.

Isomerism

Isomerism in the context of 4-chloro-quinoline-3-carboxylic acid and its derivatives primarily relates to rotational isomerism, which can lead to the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual isomers. acs.org

In the case of 4-substituted quinoline-3-carboxylic acids, hindered rotation can occur around the C4-C(substituent) bond or the C3-C(O)OH bond. For derivatives with bulky substituents at the 4-position, the steric hindrance can be significant enough to create stable atropisomers. While the chloro group in 4-chloro-quinoline-3-carboxylic acid is not exceptionally bulky, the potential for restricted rotation exists, particularly in more complex derivatives where additional steric interactions may be present.

The classification of atropisomers is based on their half-life of racemization at 37 °C:

Class 1: t1/2 < 60 s

Class 2: 60 s < t1/2 < 4.5 years

Class 3: t1/2 > 4.5 years acs.org

For a molecule to be considered for drug development as a stable atropisomer, it generally needs to fall into Class 3. acs.org While no specific studies on the atropisomerism of 4-chloro-quinoline-3-carboxylic acid itself are readily available, the principle is a key consideration in the design of more complex quinoline-based compounds. acs.org

Detailed Mechanistic Pathways of Key Synthetic and Derivatization Reactions

The synthesis and derivatization of 4-chloro-quinoline-3-carboxylic acid involve several key chemical transformations, each with a distinct mechanistic pathway.

Synthesis of the Precursor: 4-Hydroxyquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction

A common and effective method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid precursor is the Gould-Jacobs reaction. This multi-step process begins with the condensation of an aniline with an ethoxymethylenemalonic ester.

The mechanism proceeds as follows:

Nucleophilic attack: The amino group of the aniline acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylenemalonic ester. This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.

Cyclization: The intermediate undergoes a thermally induced 6-electron cyclization. The nitrogen atom attacks one of the ester carbonyl groups, leading to the formation of the quinoline ring system and the elimination of another molecule of ethanol. This step results in the formation of ethyl 4-hydroxyquinoline-3-carboxylate.

Saponification: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylate salt.

Acidification: Subsequent acidification protonates the carboxylate to give 4-hydroxyquinoline-3-carboxylic acid.

Chlorination of 4-Hydroxyquinoline-3-carboxylic Acid

The conversion of the 4-hydroxy group to a chloro group is a crucial step in the synthesis of the title compound. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The mechanism with phosphorus oxychloride can be described as:

Activation of the hydroxyl group: The lone pair of electrons on the oxygen of the 4-hydroxy group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate and the displacement of a chloride ion.

Nucleophilic attack by chloride: The displaced chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring.

Elimination: This is followed by the elimination of the phosphate group, resulting in the formation of the 4-chloroquinoline (B167314) derivative and the regeneration of the phosphorus-based byproducts.

Derivatization Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of 4-chloro-quinoline-3-carboxylic acid is a versatile functional group that can undergo various derivatization reactions, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification. The mechanism in the presence of an alcohol and a strong acid catalyst (e.g., H₂SO₄) is as follows:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the strong acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, and a double bond is formed between the carbon and the remaining oxygen.

Deprotonation: The protonated ester is then deprotonated to yield the final ester product and regenerate the acid catalyst.

Amidation: The formation of an amide from the carboxylic acid typically requires the use of a coupling agent to activate the carboxyl group, as direct reaction with an amine is generally inefficient. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC). The general mechanism is:

Activation of the carboxylic acid: The carboxylic acid adds to the C=N double bond of the coupling agent (e.g., DCC), forming a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of this activated intermediate.

Formation of the amide: This leads to the formation of the amide bond and the release of the coupling agent byproduct (e.g., dicyclohexylurea).

Derivatization Strategies and Analogue Design Around the 4 Chloro Quinoline 3 Carboxylic Acid Core

Systematic Exploration of Substituent Effects on the Quinoline (B57606) Framework

The biological activity and physicochemical properties of quinoline derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic system. Understanding the effects of these modifications is crucial for rational drug design.

Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into the quinoline ring to modulate electronic properties, lipophilicity, and metabolic stability. The position of halogenation has a significant impact on the resulting compound's characteristics.

The presence of a fluorine atom at the C-6 position is known to enhance DNA gyrase inhibitory activity. nih.gov The C-7 position has been a primary site for modification, where the addition of a piperazinyl group has been shown to increase activity against Gram-positive bacteria, especially staphylococci, and also confer activity against Pseudomonas aeruginosa. nih.gov For instance, 7-chloro-4-hydroxyquinoline-3-carboxylic acid is a known derivative used in the synthesis of other organic substances. biosynth.comchemicalbook.com The synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids has been achieved through Gould-Jacobs cyclization. researchgate.net

Furthermore, a metal-free protocol for the regioselective C-5 halogenation of 8-substituted quinoline derivatives has been developed, highlighting the ongoing efforts to achieve site-specific functionalization. rsc.org The synthesis of ethyl 4-chloroquinoline-3-carboxylates from 3-chloroindoles also provides a route to halogenated quinoline precursors. beilstein-journals.org

| Compound | Modification | Key Finding/Application | Reference |

|---|---|---|---|

| 6-Fluoroquinolone derivatives | Fluorine at C-6 | Enhanced DNA gyrase inhibitory activity. | nih.gov |

| 7-Piperazinyl-quinolone derivatives | Piperazinyl group at C-7 | Increased activity against Gram-positive bacteria and P. aeruginosa. | nih.gov |

| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | Chlorine at C-7, Hydroxyl at C-4 | Intermediate in chemical synthesis. | biosynth.comchemicalbook.com |

| 7-Chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids | Chlorine at C-7, various substituents at C-8 | Synthesized via Gould-Jacobs cyclization. | researchgate.net |

The introduction of alkyl, aryl, and heteroaryl moieties onto the quinoline framework can significantly influence the steric bulk, electronic distribution, and potential for additional binding interactions with biological targets.

The Pfitzinger condensation reaction is a classical method used to synthesize quinoline-4-carboxylic acids with various substituents. nih.gov For example, the reaction of 5-substituted isatins with 4'-bromopropiophenone can yield C3-methylated quinoline analogues. nih.gov To overcome limitations with certain starting materials, Suzuki coupling reactions are employed to introduce diverse aryl and heteroaryl groups. nih.gov

Microwave-mediated N-arylation of 4-chloroquinazolines (a related heterocyclic system) with various anilines has been shown to be an efficient method for producing 4-anilinoquinazolines, highlighting a potential strategy for functionalizing the 4-position of the quinoline core. nih.gov The synthesis of 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids from 2-acetyl-5-arylthiophenes and substituted isatins further exemplifies the introduction of heteroaryl groups.

| Compound Class | Synthetic Strategy | Introduced Substituent | Reference |

|---|---|---|---|

| C3-Methyl-quinoline-4-carboxylic acids | Pfitzinger reaction | Methyl group at C-3 | nih.gov |

| Aryl/Heteroaryl substituted quinolines | Suzuki coupling | Various aryl and heteroaryl groups | nih.gov |

| 4-Anilinoquinazolines | Microwave-mediated N-arylation | Substituted anilino groups at C-4 | nih.gov |

| 2-(5-Aryl-2-thienyl)-4-quinolinecarboxylic acids | Reaction of 2-acetyl-5-arylthiophenes with isatins | 5-Aryl-2-thienyl group at C-2 | researchgate.net |

Modification at the N-1 position of the corresponding 4-quinolone (the hydrolyzed form of 4-chloro-quinoline) is a well-established strategy to alter the pharmacokinetic and pharmacodynamic properties of these compounds. nih.gov The N-1 substituent can influence potency, spectrum of activity, and bioavailability.

A cyclopropyl group at the N-1 position has been found to be particularly effective, conferring high potency against Enterobacteriaceae and Pseudomonas. nih.gov In a novel approach, a trifluoromethyl group was introduced at the N-1 position of 4-quinolone-3-carboxylic acid derivatives. acs.orgnih.gov The synthesis of these compounds was achieved in a multi-step process featuring an oxidative desulfurization-fluorination reaction as the key step for introducing the trifluoromethyl group. acs.orgnih.gov One of the synthesized derivatives, 8a, exhibited antibacterial activity comparable to norfloxacin against several bacterial strains. acs.orgnih.gov Ofloxacin is a unique example where the N-1 substituent is part of a fused oxazine ring, a modification that leads to excellent in vitro activity and a long half-life. nih.gov

| N-1 Substituent | Significance/Finding | Example Compound Class/Drug | Reference |

|---|---|---|---|

| Cyclopropyl | Confers high potency against Enterobacteriaceae and Pseudomonas. | Fluoroquinolones like ciprofloxacin | nih.gov |

| Trifluoromethyl | Novel substituent introduced via oxidative desulfurization-fluorination, leading to compounds with antibacterial activity comparable to norfloxacin. | 7-substituted 1-trifluoromethyl-4-quinolone-3-carboxylic acids | acs.orgnih.gov |

| Fused Oxazine Ring | Leads to excellent in vitro activity and a long half-life. | Ofloxacin | nih.gov |

Scaffold Hopping and Bioisosteric Replacements in Quinoline Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel core structures with improved properties while retaining the key pharmacophoric features of the original molecule.

Naphthyridines are bicyclic heteroaromatic compounds that are considered bioisosteres of quinolines, where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. This modification can alter the hydrogen bonding capacity, polarity, and metabolic profile of the molecule. The synthesis of 1,7-naphthyridine analogues has been pursued to develop improved inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov One synthetic route involves the hydrolysis of an α-keto ester intermediate to unmask an amine, which then undergoes condensation and cyclization to form the naphthyridine core. nih.gov

Fusing a pyrimidine (B1678525) or an isoxazole ring to the quinoline core results in tricyclic heterocyclic systems with distinct chemical properties and biological activities.

Pyrimidoquinolines: These fused systems have garnered significant interest due to their diverse biological activities. nih.gov Various synthetic methodologies have been developed for their preparation, including multicomponent reactions. nih.govrsc.org For example, 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives can be synthesized through a three-component, one-pot cyclocondensation. nih.gov Another approach involves heating 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with dimethylformamide dimethylacetal (DMF-DMA) to form an intermediate that can be further cyclized. nih.gov

Isoxazoloquinolines: The synthesis of isoxazoline derivatives, which are precursors to isoxazoles, can be achieved through a [4+1] annulation reaction between in situ generated nitrosoalkenes and sulfur ylides. nih.gov This approach provides a direct route to valuable 2-isoxazoline derivatives. nih.gov The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is another general method for synthesizing isoxazolines. nih.gov While the direct synthesis of isoxazoloquinolines from 4-chloro-quinoline-3-carboxylic acid is not explicitly detailed in the provided context, these methods for isoxazole/isoxazoline formation represent viable strategies for their construction onto a quinoline scaffold.

Design and Synthesis of Fused Heterocyclic Quinoline Derivatives (e.g., Thienoquinolines, Pyrazoloquinolines)

The 4-chloro-quinoline-3-carboxylic acid scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the quinoline core. This process often involves converting the 3-carboxylic acid group into other reactive functionalities, such as nitriles or aldehydes, which can then participate in cyclization reactions. The chlorine atom at the 4-position can also be a key reactive site for intramolecular cyclization or can be retained in the final product for further modification.

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines can be achieved from quinoline precursors. One common strategy involves the reaction of a quinoline derivative with hydrazine hydrate. For instance, a related compound, 2-chloroquinoline-3-carbonitrile, undergoes cycloaddition with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine nih.gov. This suggests a viable pathway from 4-chloro-quinoline-3-carboxylic acid, which would first involve conversion of the carboxylic acid to a nitrile, followed by cyclization. Another established method for creating the pyrazoloquinoline system is the reaction between 5-aminopyrazoles and ortho-halogenated aromatic carboxylic acids, which forms bonds at the N9-C8a and C3a-C4 positions of the quinoline ring system nih.gov.

Thienoquinolines: Similarly, the synthesis of thieno[2,3-b]quinoline derivatives can be accomplished. These syntheses often proceed through intermediates derived from the quinoline core. For example, the reaction of 2-chloro-3-formylquinolines with ethyl 2-mercaptoacetate is a known route to forming the thiophene ring fused to the quinoline. This pathway involves a series of reactions including Knoevenagel condensation and Michael addition, often catalyzed by a reagent like L-proline, to construct the fused thiopyrano[2,3-b]quinoline system nih.gov.

Below is a table summarizing synthetic strategies for these fused derivatives.

| Fused System | Precursor Type | Key Reagents | Reaction Type |

| Pyrazolo[3,4-b]quinoline | Quinoline-3-carbonitrile | Hydrazine Hydrate | Cycloaddition |

| Thieno[2,3-b]quinoline | Quinoline-3-carbaldehyde | Thiol-containing compounds (e.g., ethyl 2-mercaptoacetate) | Condensation/Cyclization |

Design of Polyfunctional Quinoline Building Blocks for Complex Molecular Architectures

The 4-chloro-quinoline-3-carboxylic acid molecule is inherently a bifunctional building block, possessing two distinct reactive sites: the chloro group at the C-4 position and the carboxylic acid at the C-3 position. These sites can be selectively or simultaneously modified to create more elaborate, polyfunctional quinoline derivatives that serve as synthons for complex molecular architectures, such as coordination polymers and macrocycles.

N-heterocyclic polycarboxylic acids are recognized as excellent candidates for constructing metal complexes due to their varied coordination modes nih.gov. By analogy, derivatives of 4-chloro-quinoline-3-carboxylic acid can be designed to act as multidentate ligands. For example, the carboxylic acid group can be used directly as a coordination site for metal ions, while the chloro group can be substituted with other donor groups (e.g., hydroxyl, amino, or other N-heterocycles) to introduce additional coordination points.

The strategic functionalization of this core allows for the precise control of the spatial arrangement of donor atoms, making these building blocks highly valuable in crystal engineering and the construction of metal-organic frameworks (MOFs). Research on the closely related quinoline-2,4-dicarboxylic acid has demonstrated its utility as a bridging-chelating ligand in the formation of 3D coordination polymers with lanthanide ions nih.gov. This highlights the potential of polycarboxylic quinoline scaffolds in creating complex, functional materials.

The table below illustrates potential transformations of the 4-chloro-quinoline-3-carboxylic acid core to generate polyfunctional building blocks.

| Position | Initial Group | Target Functional Group | Potential Application |

| C-4 | Chloro | Hydroxyl, Amino, Pyridyl | Additional metal coordination site |

| C-3 | Carboxylic Acid | Ester, Amide | Modify solubility, introduce linking groups |

| C-4 & C-3 | Chloro & Carboxylic Acid | Tetrazole (from nitrile derivative) & Carboxylic Acid | Multidentate N,O-donor ligand |

Combinatorial Chemistry and Library Synthesis Approaches for Quinoline-Based Compounds

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is a cornerstone of modern drug discovery and materials science nih.gov. The 4-chloro-quinoline-3-carboxylic acid scaffold is an ideal starting point for combinatorial library synthesis due to its two readily addressable points of diversification.

The general approach involves using the quinoline core and attaching various "building blocks" in a systematic and repetitive manner nih.gov. The chloro group at the C-4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of amines, alcohols, thiols, and other nucleophiles. Simultaneously, the carboxylic acid group at the C-3 position can be converted into amides or esters by reacting it with a diverse set of amines or alcohols.

This dual reactivity enables a "two-dimensional" library synthesis. In a typical workflow, the quinoline scaffold could be anchored to a solid support, followed by parallel synthesis where different building blocks are added to separate reaction wells cuny.edu. Alternatively, a split-and-mix strategy can be employed to generate even larger libraries cuny.edu.

A hypothetical combinatorial library synthesis based on the 4-chloro-quinoline-3-carboxylic acid scaffold is outlined below.

| Scaffold Position | Reaction Type | Building Block Set 1 (R1) | Building Block Set 2 (R2) | Resulting Library |

| C-3 (Carboxylic Acid) | Amide Coupling | 50 different primary/secondary amines | - | 50 unique quinoline-3-carboxamides |

| C-4 (Chloro) | Nucleophilic Substitution | - | 50 different amines/thiols | 50 unique 4-substituted quinolines |

| C-3 and C-4 | Orthogonal Synthesis | 50 different primary/secondary amines | 50 different amines/thiols | 2500 (50 x 50) unique di-substituted quinoline derivatives |

This combinatorial approach allows for the efficient exploration of the chemical space around the quinoline core, facilitating the discovery of molecules with desired properties . The screening of such libraries can identify lead compounds for various applications nih.gov.

Structure Activity Relationship Sar Methodologies and Insights for 4 Chloro Quinoline 3 Carboxylic Acid Derivatives

Principles of SAR Studies in Quinoline-3-carboxylic Acid Chemistry

Structure-Activity Relationship (SAR) studies for quinoline-3-carboxylic acid derivatives involve the systematic modification of the core molecule to identify key structural components and substituents that are essential for or enhance biological activity. nih.gov This process allows researchers to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for interaction with a specific biological target. The quinoline (B57606) ring system is a versatile scaffold that can be functionalized at multiple positions, allowing for fine-tuning of its pharmacological profile. rsc.orgnih.gov

Key principles in the SAR of this chemical class include:

Identification of Critical Regions: Studies have identified principal regions on the quinoline core where substitutions significantly impact activity. These typically include the C-2 position, the C-3/C-4 positions, and the fused benzene (B151609) ring (positions C-5 through C-8). nih.gov

Systematic Modification: Researchers synthesize and test a series of analogues where one part of the molecule is changed at a time. This could involve altering the substituent at a specific position, changing its size, electronic properties (electron-donating or -withdrawing), or lipophilicity. nih.govmdpi.com

Correlation of Structure with Activity: The biological data from these analogues are then correlated with their structural changes. This helps to determine whether a particular group is necessary for activity, enhances potency, or is detrimental. nih.gov For instance, early SAR studies on quinolone antibacterials established that the 1,4-dihydro-4-oxo-3-carboxylic acid moiety is essential for their antibacterial action. slideshare.net

These systematic investigations provide a roadmap for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. nih.gov

Elucidation of Essential Pharmacophoric Features

Pharmacophore modeling for quinoline derivatives often identifies a common set of chemical features, such as an aromatic ring and multiple hydrogen bond acceptors, as crucial for biological activity. researchgate.netnih.gov

Criticality of the Carboxylic Acid Moiety for Biological Activity

The carboxylic acid group at the C-3 position of the quinoline ring is a cornerstone of the pharmacophore for many of its biological activities. nih.gov Its importance is attributed to several key interactions it can form with biological targets, such as enzymes or receptors.

Research has shown that the carboxylate group can form a salt bridge with positively charged amino acid residues, like arginine, and participate in hydrogen bonding with other residues, such as glutamine, within a target's active site. nih.gov These interactions serve to anchor the molecule in the correct orientation for effective inhibition. Furthermore, the close proximity of the C-3 carboxylic acid and the quinoline nitrogen atom may allow for the chelation of divalent metals, a potential molecular mechanism for some of its pharmacological effects. nih.gov While converting the carboxylic acid to an ester can be a useful prodrug strategy to improve pharmacokinetic properties like absorption, the free acid is typically required for the desired biological activity at the target site. nih.govwiley-vch.de Studies on various quinoline carboxylic acid analogues have confirmed that there is often a strict requirement for the carboxylic acid or its corresponding salts at the active position. nih.gov

Role of Lipophilicity and Specific Substituent Placement

Lipophilicity, the measure of a compound's affinity for fatty or non-polar environments, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govresearchgate.netnih.gov For quinoline-3-carboxylic acid derivatives, achieving an optimal balance between lipophilicity and hydrophilicity is essential for bioavailability and therapeutic efficacy. nih.govacs.org

Influence of Substituents on Biological Recognition and Modulation

The biological activity of the quinoline-3-carboxylic acid scaffold can be profoundly modulated by the nature and position of various substituents on the ring system. nih.govnih.gov

Positional and Electronic Effects of Halogens on Quinoline Bioactivity

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a molecule's properties. In quinoline derivatives, halogens can influence bioactivity through several mechanisms, including altering the electronic distribution of the ring and increasing lipophilicity, which can improve membrane penetration. researchgate.net

Positional Importance: The position of the halogen substituent is critical. For instance, in certain series of antibacterial quinolones, a fluorine atom at the C-6 position has been found to be optimal for activity. mdpi.com The introduction of halogens on the benzene ring portion of the quinoline scaffold has been shown to enhance the biological propensity of some derivatives. rsc.org

Electronic Effects: Halogens are electron-withdrawing groups. Their presence can significantly alter the electronic character of the quinoline ring system, which can in turn affect how the molecule binds to its biological target. acs.org The number and type of halogen atoms can also be significant, with studies on some quinone imines showing that compounds with the largest number of chlorine atoms exhibited the highest activity. biointerfaceresearch.com

Impact of Modifications at C-2, C-3, C-4, and the Benzene Ring

The specific substitutions at various positions on the 4-chloro-quinoline-3-carboxylic acid framework are determinant factors for biological recognition and activity modulation.

| Position | Type of Modification | General Effect on Activity | References |

| C-2 | Bulky, hydrophobic groups (e.g., biphenyl) | Often necessary for potent inhibition | nih.govnih.gov |

| Electron-donating groups (e.g., -OCH₃) | Can enhance activity in some series | rsc.org | |

| Electron-withdrawing groups (e.g., -Cl) | Can lead to loss of activity in some series | rsc.org | |

| C-3 | Carboxylic Acid (-COOH) | Generally essential for target binding | nih.govnih.govnih.gov |

| Ester or Amide | Abolishes or reduces direct activity; used as a prodrug strategy | mdpi.comnih.gov | |

| C-4 | Chloro (-Cl) or other substituents | Influences overall activity; part of the 2,4-disubstitution pattern | nih.govnih.gov |

| Benzene Ring | Fluorine (-F) at C-6 | Often optimal for antibacterial activity | mdpi.comslideshare.net |

| Piperazine (B1678402) or similar rings at C-7 | Important for target interaction in antibacterials | mdpi.comslideshare.net | |

| Substituents at C-5 and C-8 | Can modulate cell penetration and activity | mdpi.comacs.org |

Detailed Insights:

C-2 Position: This position is a key site for modification. SAR studies have frequently shown that large, lipophilic substituents at C-2 are required for high potency, as they can fit into hydrophobic pockets of the target enzyme. nih.govnih.gov The electronic nature of the substituent is also crucial; in one study, an electron-donating methoxy (B1213986) group at C-2 enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position resulted in a loss of activity. rsc.org

C-3 Position: As established, the carboxylic acid at C-3 is a critical pharmacophoric feature. nih.govnih.gov Its replacement generally leads to a significant drop in potency. nih.gov It is also believed that the substituent at this position should be coplanar with the quinoline ring to ensure optimal orientation for target binding. mdpi.com

C-4 Position: The chloro group in the parent compound is part of a 2,4-disubstituted pattern that is common in biologically active quinolines. nih.govnih.gov Modifications at this position can significantly alter the electronic landscape and steric profile of the molecule, thereby affecting its interaction with biological targets.

The Benzene Ring (C-5 to C-8): Substitutions on the fused benzene ring play a vital role in fine-tuning the activity and properties of the molecule. A fluorine atom at C-6 and a piperazine ring at C-7 are classic substitutions in the fluoroquinolone class of antibiotics that enhance antibacterial potency. mdpi.comslideshare.net The substituent at C-7 is often directly involved in the interaction with the target enzyme-DNA complex. mdpi.com Modifications at C-5 can affect the molecule's penetration into cells, while substituents at C-8, such as a methoxy group, can also improve biological properties. mdpi.comacs.org

Computational and In Silico Approaches in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for 4-Chloro-quinoline-3-carboxylic acid and its derivatives has been significantly advanced by computational and in silico methodologies. These approaches provide profound insights into the molecular interactions governing biological activity, enabling more rational and efficient drug design. By simulating and predicting how these compounds behave at a molecular level, researchers can identify key structural features essential for their therapeutic effects.

Molecular Docking and Ligand-Receptor Interaction Modeling for Binding Mode Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or DNA. This method is instrumental in elucidating the binding modes of 4-chloro-quinoline-3-carboxylic acid derivatives, revealing the specific interactions that underpin their biological activity.

Research on various quinoline carboxylic acid derivatives has demonstrated the power of molecular docking in understanding their mechanism of action. For instance, docking studies on 4-quinoline carboxylic acid derivatives targeting the human dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, a key player in pyrimidine (B1678525) biosynthesis, have been performed to investigate the mode of interaction between the ligands and the enzyme's active site. researchgate.net Similarly, docking analyses of 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives have identified interactions with the active sites of human carbonic anhydrase I, protein kinase A, and kinesin spindle protein. chula.ac.th

A notable study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives identified them as DNA minor groove binding agents. researchgate.netnih.gov Detailed interaction studies using a DNA dodecanucleotide sequence showed that these compounds bind to the A/T minor groove region of a B-DNA duplex through significant hydrogen bonds. researchgate.netnih.gov The substitution at the 2nd position, specifically a carbonyl group, was identified as a crucial hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine (B1146940) nucleic acid bases. nih.gov

Further studies on quinoline-based inhibitors targeting DHODH have utilized structure-guided approaches to identify key residues within the binding pocket. nih.gov For example, in the binding pocket for the inhibitor brequinar, residues such as Tyrosine 356 (Y356) and Threonine 63 (T63) were identified as suitable for forming new hydrogen-bonding interactions. nih.gov A cocrystal structure of a quinoline derivative with DHODH revealed a novel water-mediated hydrogen bond interaction with T63, showcasing the detailed insights achievable through these methods. nih.gov The binding of quinoline-6-carboxylic acid derivatives to ectonucleotidases has also been modeled, identifying key interacting residues like Asp201, Tyr340, and Arg392. researchgate.net

These docking studies collectively highlight that the quinoline core serves as a critical scaffold, while substitutions at various positions dictate the binding affinity and selectivity towards different biological targets. The 4-chloro substitution, in particular, can influence the electronic and steric properties of the molecule, potentially enhancing binding interactions within the target's active site.

Table 1: Examples of Molecular Docking Studies on Quinoline Carboxylic Acid Derivatives

| Derivative Class | Target Protein/Molecule | Key Interacting Residues/Region | Reference |

| 4-Quinoline carboxylic acid derivatives | Human Dihydroorotate Dehydrogenase (DHODH) | Active site of the enzyme | researchgate.net |

| 2,4-Disubstituted quinoline-3-carboxylic acid derivatives | DNA (d(CGCGAATTCGCG)) | A/T minor groove region | researchgate.netnih.gov |

| Quinoline-based analogues (Brequinar class) | Dihydroorotate Dehydrogenase (DHODH) | T63, Y356 | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Sirtuin 3 (SIRT3) | Active site of SIRT3 | frontiersin.org |

| 2-Aryl-4,6-disubstituted quinolines | VGFR Tyrosine Kinase | Binding-pocket of the kinase | researchgate.net |

| Quinoline-6-carboxylic acid derivatives | Ectonucleotidases (NPP1, NTPDase3) | Asp201, Tyr340, Trp408, Arg392 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org This approach is fundamental for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. sysrevpharm.orgnih.gov QSAR models are built by correlating biological activity with various molecular descriptors that quantify the physicochemical properties of the compounds, such as hydrophobicity, electronic effects, and steric factors. nih.govasianpubs.org

For quinoline derivatives, QSAR has been successfully applied to predict their activity in various contexts. A study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus (VSV) replication developed a highly predictive QSAR model. researchgate.net Using a training set of 20 compounds, the model achieved a squared correlation coefficient (r²) of 0.913 and a leave-one-out cross-validation (q²) of 0.842, indicating its robustness. researchgate.net This model was then used to predict the biological activity of new derivatives against VSV replication. researchgate.net

In another example, QSAR studies were performed on a series of 7-chloro-4-aminoquinoline derivatives to evaluate the influence of steric (Molar Refractivity - MR), hydrophobic (log P), and electronic (Dipole Moment - DM) factors on their antimalarial activity. asianpubs.org Multiple linear regression (MLR) analysis yielded statistically significant QSAR models, which proved useful for predicting the activity of new structural analogues. asianpubs.org Similarly, QSAR analysis has been applied to tricyclic quinoline carboxamides to model their diuretic activity, resulting in informative two-parameter linear models. nuph.edu.ua

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: Molecular descriptors (e.g., 2D or 3D) are calculated for each compound in the series. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical equation linking the descriptors to the biological activity. researchgate.netasianpubs.org

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques. researchgate.net

These models provide valuable insights into which structural properties are critical for activity. For the 4-Chloro-quinoline-3-carboxylic acid scaffold, a QSAR model could quantify the impact of the chloro group at position 4 and the carboxylic acid at position 3, guiding the synthesis of more potent derivatives.

Table 2: QSAR Model Parameters for 4-Quinoline Carboxylic Acid Derivatives as VSV Replication Inhibitors

| Parameter | Value | Description |

| Number of Compounds (Training Set) | 20 | The number of molecules used to build the model. |

| Number of Compounds (Test Set) | 5 | The number of molecules used to validate the model. |

| r² (squared correlation coefficient) | 0.913 | A measure of how well the model fits the training data. |

| q² (leave-one-out) | 0.842 | A measure of the model's internal predictive ability. |

| r²pre (for test set) | 0.889 | A measure of the model's external predictive ability. |

| Source: researchgate.net |

Conformational Analysis and Protein Binding Pocket Mapping

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the target's binding site. Protein binding pocket mapping aims to characterize the three-dimensional space and physicochemical properties of the active site where a ligand binds.

For quinoline carboxylic acid derivatives, these analyses have been critical in understanding the requirements for potent inhibition. A structure-activity relationship study on quinoline 4-carboxylic acid analogues as inhibitors of L1210 dihydroorotate dehydrogenase identified three principal regions of the molecule and the binding pocket that are critical for activity. nih.gov These regions are:

The C(2) position , which requires bulky hydrophobic substituents.

The C(4) position , which has a strict requirement for the carboxylic acid group.

The benzo portion of the quinoline ring, where specific substitutions are necessary. nih.gov

This mapping of the binding pocket provides a clear guide for designing new inhibitors. For example, a structure-guided approach to develop improved DHODH inhibitors identified specific amino acid residues in the brequinar-binding pocket, such as T63 and Y356, as targets for forming new hydrogen bonds. nih.gov Analogues were then designed to maintain the essential pharmacophore while incorporating strategically placed hydrogen-bond accepting groups to interact with these residues. nih.gov The successful design of a compound that formed a novel water-mediated H-bond with T63, confirmed by a cocrystal structure, validates this approach of combining conformational analysis and binding pocket mapping. nih.gov

In another study focusing on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, the binding mode within the DNA minor groove was analyzed. researchgate.net This involves understanding the conformation of the quinoline derivative as it fits into the helical structure of the DNA, mapping the points of interaction (primarily hydrogen bonds) with the base pairs in the groove. nih.gov The in silico prediction of the interaction pattern confirmed that the molecule acts as a DNA targeting agent, providing vital information on its mechanism of action. nih.gov Such detailed mapping is essential for the further development of these compounds as therapeutic agents. nih.gov

Advanced Academic Research Applications of 4 Chloro Quinoline 3 Carboxylic Acid Derivatives

Role in Medicinal Chemistry Research and Drug Discovery Programs

The 4-chloro-quinoline-3-carboxylic acid framework is a versatile starting point for the synthesis of a multitude of bioactive compounds. nih.gov Its derivatives have been explored for "non-classical" biological activities, including antitumor, anti-HIV-1 integrase, and cannabinoid receptor modulating activities. nih.gov The adaptability of this scaffold allows for systematic structural modifications, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties.

Development of Antimicrobial Agents (Antibacterial, Antifungal, Antiparasitic)

Derivatives of 4-chloro-quinoline-3-carboxylic acid have been a cornerstone in the development of antimicrobial agents since 1962. nih.gov The quinoline (B57606) core is a well-established pharmacophore for antibacterial activity, and modifications to this structure have led to compounds with broad-spectrum efficacy. nih.govmdpi.com

Antibacterial Activity: Research has demonstrated that derivatives of 2-phenyl-quinoline-4-carboxylic acid, which can be synthesized from precursors related to 4-chloro-quinoline-3-carboxylic acid, exhibit notable antibacterial activity. mdpi.com For instance, certain synthesized compounds showed good activity against Staphylococcus aureus. mdpi.com Specifically, compound 5a4 displayed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, while compound 5a7 had an MIC of 128 μg/mL against Escherichia coli. mdpi.com The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid structure is considered significant for antibacterial activity. mdpi.com

Furthermore, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives were synthesized and showed significant in vitro antibacterial activity. nih.gov One of the most potent compounds, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) , exhibited strong inhibition against various bacterial strains. nih.gov

Antifungal Activity: While many quinoline derivatives show stronger antibacterial effects, some also exhibit antifungal properties. nih.gov For example, the aforementioned compound 7 was tested against Candida albicans and Aspergillus niger, showing some level of activity. nih.gov Other studies on 4-hydroxy-2-quinolone analogs have also reported antifungal activity against pathogenic fungi like Aspergillus flavus. nih.gov

Antiparasitic Activity: The quinoline scaffold is historically significant in the fight against parasitic diseases, most notably malaria. While the provided text does not focus heavily on antiparasitic applications of 4-chloro-quinoline-3-carboxylic acid derivatives specifically, it does mention that quinoline-4-carboxamide derivatives have been identified from phenotypic screens against Plasmodium falciparum, the parasite responsible for malaria. acs.org This suggests that the broader class of quinoline carboxylic acids continues to be a source of potential antimalarial agents.

Table 1: Antibacterial Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5a4 | Staphylococcus aureus | 64 | mdpi.com |

| 5a7 | Escherichia coli | 128 | mdpi.com |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | Staphylococcus aureus | 4.1 | nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | Staphylococcus epidermidis | 3.1 | nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | Micrococcus luteus | 3.1 | nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | Bacillus cereus | 2.4 | nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | Escherichia coli | 1 | nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | Klebsiella pneumoniae | 1 | nih.gov |

Exploration in Anticancer Research

The 4-chloro-quinoline-3-carboxylic acid scaffold has also been a fruitful area of investigation for the development of novel anticancer agents. nih.gov Modifications of this core structure have led to compounds with potent antiproliferative activity against various cancer cell lines.

One study focused on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, which were evaluated for their in vitro activity against MCF-7 and K562 cancer cell lines. nih.gov The synthesized compounds exhibited micromolar inhibition with enhanced selectivity compared to their ester parent compounds. nih.gov Notably, compounds 2f and 2l were identified as being particularly selective and potent. nih.gov

Another area of research involves the development of sirtuin inhibitors. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as potential SIRT3 inhibitors for cancer treatment. frontiersin.orgnih.gov Among these, molecule P6 demonstrated selective inhibition of SIRT3 with an IC50 value of 7.2 µM, compared to SIRT1 (32.6 µM) and SIRT2 (33.5 µM). frontiersin.orgnih.gov This compound also showed potent inhibitory activity against several MLLr leukemic cell lines. frontiersin.orgnih.gov

Table 2: Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2f | MCF-7, K562 | Micromolar inhibition | nih.gov |

| 2l | MCF-7, K562 | Micromolar inhibition | nih.gov |

| P6 | SIRT3 | 7.2 µM | frontiersin.orgnih.gov |

| P6 | SIRT1 | 32.6 µM | frontiersin.orgnih.gov |

| P6 | SIRT2 | 33.5 µM | frontiersin.orgnih.gov |

Investigation as Modulators of Specific Biological Pathways

Derivatives of 4-quinoline carboxylic acid have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov A structure-guided approach led to the discovery of potent quinoline-based analogues. nih.govnih.gov Compound 41 was identified as a potent DHODH inhibitor with an IC50 of 9.71 ± 1.4 nM. nih.govnih.gov Another analogue, 43 , had an IC50 of 26.2 ± 1.8 nM. nih.govnih.gov Importantly, compound 41 also demonstrated significant oral bioavailability (F = 56%) and a reasonable elimination half-life. nih.gov

The 3-quinoline carboxylic acid scaffold has been extensively studied for the development of inhibitors against protein kinase CK2, a constitutively active Ser/Thr protein kinase implicated in cancer and other diseases. nih.govtandfonline.comnih.govtandfonline.com In one study, derivatives of 3-quinoline carboxylic acid were synthesized, and 22 compounds were found to inhibit CK2 with IC50 values ranging from 0.65 to 18.2 μM. tandfonline.comnih.govtandfonline.com The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. tandfonline.comnih.gov

Another study identified 3-carboxy-4(1H)-quinolones as a new class of CK2 inhibitors. nih.gov The most active compounds were 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7) with an IC50 of 0.3 μM and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9) with an IC50 of 1 μM. nih.gov These compounds were found to be ATP competitive inhibitors with Ki values of 0.06 and 0.28 μM, respectively. nih.gov

Table 3: Inhibitory Activity of Quinoline Derivatives against Protein Kinase CK2

| Compound | IC50 (μM) | Ki (μM) | Reference |

|---|---|---|---|

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7) | 0.3 | 0.06 | nih.gov |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9) | 1 | 0.28 | nih.gov |

| Various 3-quinoline carboxylic acid derivatives | 0.65 - 18.2 | N/A | tandfonline.comnih.govtandfonline.com |

The 4-quinolone-3-carboxylic acid motif has been identified as a privileged structure for developing inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govacs.orgnih.govnih.gov The discovery of second-generation inhibitors with potency against drug-resistant viral strains is a critical area of research. acs.org Pharmacophore models based on quinolone 3-carboxylic acid inhibitors have been used to identify potential new leads. acs.org

While some studies have designed and synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors, the tested compounds did not show significant inhibitory activity. nih.govnih.gov This highlights the complexity of designing effective inhibitors, even with a promising scaffold. Further research is needed to optimize the structure of these derivatives to achieve potent anti-HIV activity.

Cannabinoid Receptor Modulators

Derivatives of 4-quinolone-3-carboxylic acid, the tautomeric form of 4-hydroxy-quinoline-3-carboxylic acid, have emerged as a significant class of potent and selective modulators of the cannabinoid receptor type 2 (CB2). acs.orgunesp.brrsc.org The CB2 receptor is a key component of the endocannabinoid system, primarily expressed in immune cells, and is an attractive therapeutic target for inflammatory and neurodegenerative diseases without the psychoactive effects associated with CB1 receptor activation. rsc.orgnih.gov

Research has focused on modifying the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) core, which is directly derived from 4-chloro-quinoline-3-carboxylic acid. These modifications aim to enhance binding affinity, selectivity, and pharmacological function. The introduction of a chloro-substituent at various positions on the quinoline ring has been explored to fine-tune the structure-activity relationships (SAR) of these ligands. nih.govnih.gov

Studies have successfully characterized a range of these derivatives as agonists, inverse agonists, and antagonists at the CB2 receptor. For instance, certain 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have demonstrated high selectivity for the CB2 receptor, with some compounds acting as agonists in functional assays like the [³⁵S]-GTPγS binding assay. nih.govpharmint.net The development of these compounds has led to the identification of ligands with Ki values in the low nanomolar and even sub-nanomolar ranges, showcasing their high affinity. rsc.org Furthermore, bioisosteric replacement of the amide linker in these carboxamides with heterocyclic systems like 1,2,3-triazoles has been investigated to improve physicochemical properties such as water solubility, a common challenge with this class of compounds. rsc.org

One notable derivative, N-(1-adamantyl)-1-(2-(2-fluoroethoxy)ethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (RS-126), was developed as a potential radiotracer for positron emission tomography (PET) imaging of the CB2 receptor, demonstrating high specificity and making it a promising tool for studying neuroinflammation. nih.gov

Table 1: Selected 4-Quinolone-3-Carboxamide Derivatives as CB2 Receptor Modulators

| Compound | Activity | CB2 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) | Reference |

| 1 | Agonist | Low nM | >14,000 | rsc.org |

| 2 | Inverse Agonist | Low nM | High | rsc.org |

| 11 (1,2,3-triazole) | Inverse Agonist | - | High | rsc.org |

| 7c (4-hydroxy-2-quinolone) | - | < 1 | >1300 | acs.orgunesp.br |

| RS-126 | - | - | High | nih.gov |

Modulators of miRNA Maturation

The quinoline scaffold, from which 4-chloro-quinoline-3-carboxylic acid is derived, has been identified as a promising framework for designing small-molecule inhibitors of microRNA (miRNA) maturation. MicroRNAs are small non-coding RNAs that regulate gene expression, and their dysregulation is implicated in numerous diseases, including cancer. researchgate.net Specifically, miRNA-21 is an oncomiR that is overexpressed in many types of tumors, making it a valuable therapeutic target. researchgate.net

Researchers have successfully designed and synthesized a series of fluoroquinolone derivatives as inhibitors of miRNA-21. researchgate.net This work was initiated from a lead compound, and a ring-closure strategy was employed to transform an arylamide structure into a quinoline scaffold, which was further developed into the fluoroquinolone skeleton due to its versatile sites for modification. researchgate.net

Through biological evaluation, a specific fluoroquinolone derivative, designated A36 , was identified as a potent and specific small-molecule inhibitor of miRNA-21. researchgate.net In cellular assays, compound A36 was shown to significantly decrease the levels of mature miRNA-21. This inhibition of miRNA-21 maturation led to an increase in the protein expression of its target genes, such as the tumor suppressors PTEN (Phosphatase and Tensin Homolog) and PDCD4 (Programmed Cell Death Protein 4). researchgate.net These findings highlight the potential of quinoline-based structures to be developed into novel therapeutics that function by modulating miRNA pathways.

Table 2: Activity of Fluoroquinolone Derivative A36

| Compound | Target | Mechanism of Action | Cellular Effect | Reference |

| A36 | miRNA-21 | Inhibits maturation of pre-miRNA-21 | Reduces mature miRNA-21 levels; Increases PTEN and PDCD4 protein expression | researchgate.net |

Applications Beyond Pharmaceutical Targets

The unique chemical structure of 4-chloro-quinoline-3-carboxylic acid also lends itself to applications in materials science, where it can serve as a versatile building block for creating functional materials with specific optoelectronic properties.

Utilization as Building Blocks for Functional Organic Materials

The combination of a heterocyclic aromatic ring and a carboxylic acid group makes quinoline carboxylic acids excellent candidates for constructing larger, functional organic and organometallic structures. They are particularly useful as ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic molecules, creating porous structures with high surface areas and tunable properties. nih.gov

While direct use of 4-chloro-quinoline-3-carboxylic acid in reported MOFs is not widespread, related structures like biquinoline carboxylic acid have been successfully used to prepare a series of MOFs with diverse structural architectures and potential applications in catalysis. acs.org The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate with metal centers, allowing for the self-assembly of complex one-, two-, or three-dimensional networks. The presence of the chloro-substituent on the 4-chloro-quinoline-3-carboxylic acid backbone can further influence the electronic properties and intermolecular interactions within the resulting framework.

Additionally, related 4-hydroxyquinoline-3-carboxylic acid derivatives have been patented as light stabilizers for organic materials, protecting them against degradation from light, oxygen, and heat, indicating the utility of this core structure in polymer science and materials chemistry. google.com

Development in Bioimaging Agents and Chemical Sensors Research

The quinoline ring system is intrinsically fluorescent, a property that makes its derivatives highly valuable in the development of fluorescent probes, bioimaging agents, and chemical sensors. nih.govmdpi.comresearchgate.net These sensors can detect specific analytes, such as metal ions or biologically important molecules, with high sensitivity and selectivity.

Researchers have designed and synthesized various quinoline derivatives that function as "off-on" or "on-off" fluorescent sensors. For example, novel quinoline derivatives have been developed as highly selective and sensitive fluorescent sensors for the detection of ferric ions (Fe³⁺). nih.govmdpi.com The binding of Fe³⁺ to the sensor molecule typically causes a significant quenching of the fluorescence emission, allowing for quantitative analysis. nih.gov Similar sensor platforms based on quinoline have been created for detecting other ions like Zn²⁺, as well as molecules like hydrogen peroxide and glucose. nih.govsemanticscholar.org

The 4-chloro-quinoline-3-carboxylic acid molecule provides a convenient starting point for synthesizing such sensors. The carboxylic acid group can be readily modified to introduce specific recognition moieties (receptors) for the target analyte, while the chloro-group can be substituted to tune the photophysical properties of the quinoline fluorophore. The proven biocompatibility and cell permeability of some quinoline-based probes further underscore their potential for imaging in living cells and organisms like zebrafish. nih.govnih.gov

Table 3: Examples of Quinoline-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Quinoline Derivative | Fe³⁺ | Fluorescence Quenching | nih.govmdpi.com |

| Styrylcyanine-Quinoline | Fe³⁺, H₂O₂, Glucose, pH | Fluorescence Quenching/Modulation | nih.gov |

| Bipyridyl-Quinoline | Zn²⁺ | Chelation-Enhanced Fluorescence | semanticscholar.org |

Contributions to Dye-Sensitized Solar Cells (DSSCs) Research

In the field of renewable energy, quinoline-based compounds, particularly those bearing a carboxylic acid group, have been investigated as components of dye-sensitized solar cells (DSSCs). unesp.brnih.govnih.gov DSSCs are a type of low-cost photovoltaic cell that uses a photosensitive dye to absorb sunlight and generate electrons. nih.gov

The typical structure of an organic dye in a DSSC is a donor-π-acceptor (D-π-A) arrangement. The carboxylic acid group often serves as the electron-accepting and anchoring group, binding the dye molecule to the surface of a semiconductor nanoparticle layer, commonly titanium dioxide (TiO₂). nih.gov The quinoline moiety, with its specific electronic properties, can be incorporated into this structure, often as part of the acceptor unit. acs.org

For instance, unsymmetrical squaraine dyes incorporating a quinoline-carboxylic acid motif as the acceptor have been synthesized. acs.orgacs.org These dyes have shown the ability to reinforce light-harvesting in the near-infrared (NIR) region and extend the photo-response of the solar cell to wavelengths over 1000 nm. acs.orgacs.org Theoretical studies using density functional theory (DFT) have also been employed to design new quinoline-derivative dyes, optimizing their electronic structures and absorption spectra to improve electron transfer and charge regeneration processes within the DSSC, ultimately aiming for higher power conversion efficiencies. unesp.brnih.gov

Theoretical and Computational Investigations of 4 Chloro Quinoline 3 Carboxylic Acid Systems

Advanced Molecular Dynamics Simulations for Quinoline-Based Ligand-Receptor Interactions

Advanced molecular dynamics (MD) simulations have emerged as a powerful computational tool to elucidate the dynamic nature of interactions between quinoline-based ligands and their biological receptors at an atomic level. These simulations provide critical insights into the stability of ligand-protein complexes, conformational changes, and the thermodynamic forces driving the binding process, which are often challenging to capture through static methods like molecular docking.

MD simulations are frequently employed to validate the binding poses of quinoline (B57606) derivatives obtained from molecular docking studies and to assess the stability of the ligand-receptor complex over time. doi.orgmdpi.com For instance, simulations can track the root mean square deviation (RMSD) of the ligand and protein backbone to determine if the complex reaches a stable equilibrium. A stable complex is often characterized by low RMSD fluctuations after an initial equilibration period.

The detailed interactions governing the binding of quinoline derivatives to their target receptors can also be meticulously analyzed. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comresearchgate.net By tracking the formation and breakage of hydrogen bonds over the simulation trajectory, researchers can identify the key residues responsible for anchoring the ligand in the binding pocket.

For example, in a study of quinoline-3-carboxamide derivatives as inhibitors of DNA damage response kinases, MD simulations were performed to establish the stability of the protein-ligand interactions. mdpi.com The simulations, conducted using the CHARMM36 force field and the NAMD package, revealed that π-π stacking interactions with tyrosine or tryptophan residues were common across several protein targets. mdpi.com

The following interactive table summarizes typical parameters and analyses performed in MD simulations of quinoline-based ligand-receptor interactions, based on findings from various studies.

| Parameter/Analysis | Description | Typical Values/Observations |

| Software | Program used to run the MD simulation | NAMD, Desmond |

| Force Field | Set of parameters to describe the potential energy of the system | CHARMM36, OPLS4 |

| Simulation Time | Duration of the simulation to capture relevant biological events | 100 ns |

| RMSD | Root Mean Square Deviation; measures the average distance between the atoms of the superimposed protein/ligand and a reference structure | Low and stable values indicate a stable complex |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of each atom from its average position | High values indicate flexible regions of the protein |

| Radius of Gyration (RGyr) | A measure of the compactness of the protein-ligand complex | Stable values suggest the complex maintains its overall shape |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and receptor | Identifies key residues for binding affinity and specificity |

| Binding Free Energy Calculation | Methods like MM-PBSA or MM-GBSA are used to estimate the free energy of binding | Provides a quantitative measure of the binding affinity |

In another example, MD simulations were used to investigate the binding stability of a potent antimalarial 7-chloroquinoline derivative with Human Serum Albumin (HSA). mdpi.com The simulations were performed for 100 ns using the OPLS4 force field. The results, combined with experimental data, indicated that van der Waals forces and hydrogen bonding were the predominant interactions driving the binding process. mdpi.com

The insights gained from these advanced molecular dynamics simulations are invaluable for the rational design and optimization of novel quinoline-based therapeutic agents. By providing a dynamic and detailed picture of ligand-receptor interactions, MD simulations can guide the modification of chemical structures to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-chloro-quinoline-3-carboxylic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments facilitates a complete assignment of its molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a quinoline (B57606) derivative provides crucial information about the number, connectivity, and chemical environment of protons. In a related compound, ethyl 4-chloroquinoline-3-carboxylate, the aromatic protons of the quinoline ring system typically appear in the downfield region, generally between 7.5 and 9.0 ppm. beilstein-journals.org For 4-chloro-quinoline-3-carboxylic acid, the carboxylic acid proton (-COOH) is expected to be highly deshielded, appearing as a broad singlet at a chemical shift between 10 and 13 ppm, a characteristic feature of carboxylic acids. princeton.edu The precise chemical shifts and coupling constants of the quinoline ring protons would allow for their specific assignment to positions C2, C5, C6, C7, and C8.